molecular formula C14H15NO B8378960 1-Phenyl-2-(pyridin-2-yl)propan-1-ol

1-Phenyl-2-(pyridin-2-yl)propan-1-ol

Cat. No.: B8378960
M. Wt: 213.27 g/mol
InChI Key: RPZBNVKVXONUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(pyridin-2-yl)propan-1-ol is a chiral secondary alcohol featuring a phenyl group at the C1 position and a pyridin-2-yl substituent at C2 of the propanol backbone. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as sedamine and lanicemine, which are used in treating cognitive disorders. The enantiopure form of this compound can be synthesized via biocatalytic reduction of its ketone precursor, 1-phenyl-2-(pyridin-2-yl)propan-1-one, using ketoreductases (KREDs) with high enantiomeric excess (>99%).

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-phenyl-2-pyridin-2-ylpropan-1-ol

InChI

InChI=1S/C14H15NO/c1-11(13-9-5-6-10-15-13)14(16)12-7-3-2-4-8-12/h2-11,14,16H,1H3

InChI Key

RPZBNVKVXONUQB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)C(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • Pyridine vs. Pyrrolidine: Replacing pyridin-2-yl with pyrrolidinyl (e.g., (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol) introduces a saturated amine ring, increasing basicity and solubility in acidic conditions.
  • Positional Isomerism: 2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol features dual pyridinyl groups at C1 and C3, enhancing polarity compared to the mono-pyridinyl target compound. This structural difference may influence binding affinity in biological systems.

Stereochemical Considerations

  • The (R)-enantiomer of 1-phenyl-2-(pyridin-2-yl)ethanol (a related compound) is critical for synthesizing lanicemine, highlighting the importance of stereochemistry in bioactivity. Stereoisomers of pyrrolidinyl analogs (e.g., (1S,2R) vs. (1R,2S)) exhibit distinct pharmacological profiles.

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